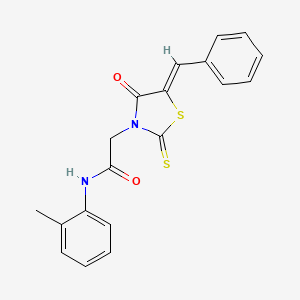

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide

Description

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a synthetic thioxothiazolidinone derivative characterized by a rhodanine core (2-thioxothiazolidin-4-one) conjugated with a benzylidene group at position 5 and an N-(o-tolyl)acetamide substituent at position 2. This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its synthesis typically involves Knoevenagel condensation between a thioxothiazolidinone precursor and an aldehyde, followed by functionalization of the acetamide moiety . Structural features such as the Z-configuration of the benzylidene group and the electron-rich o-tolyl substituent contribute to its physicochemical and bioactive profile.

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13-7-5-6-10-15(13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVTXCUOKGFSMD-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide typically involves the condensation of rhodanine with appropriate benzylidene derivatives under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form thiazolidine-2,4-dione derivatives.

Reduction: Reduction of the carbonyl group in the thiazolidine ring can yield thiazolidine-2-thione derivatives.

Substitution: The benzylidene group can be substituted with different functional groups to modify the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Thiazolidine-2,4-dione derivatives.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: A variety of substituted benzylidene derivatives.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioxothiazolidinone derivatives with acetamide substituents are widely explored for structure-activity relationship (SAR) studies. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations

- Benzylidene Substituents :

- The target compound’s 5-benzylidene group is a common feature in analogs. Modifications here (e.g., halogenation, methoxy groups) influence electronic effects and steric bulk. For example:

- I30 : (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (3-methoxy substitution on acetamide phenyl) .

5d : N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide (coumarin-linked acetamide) .

Acetamide Substituents :

- The N-(o-tolyl) group in the target compound provides steric hindrance and lipophilicity. Substitutions at the ortho position (e.g., methyl, ethyl) are compared to para or meta analogs:

- I34 : N-(3-Methoxyphenyl) with thiophen-2-ylmethylene (lower yield: 48.2%) .

- Compound 8 : N-(4-Tolyl) with 4-bromobenzylidene (higher melting point: 315.5°C) .

Physical and Spectral Properties

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolidinedione family, which is noted for its potential therapeutic applications, particularly in diabetes management and cancer treatment. The unique structure of this compound allows it to interact with various biological targets, leading to multiple pharmacological effects.

Chemical Structure and Properties

The compound features a thiazolidine ring, a benzylidene moiety, and an acetamide group. Its molecular formula is , with a molecular weight of 279.33 g/mol. The presence of sulfur and nitrogen in the thiazolidine ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity, similar to other thiazolidinedione derivatives.

Antifungal Properties

The compound also demonstrates antifungal activity against several fungal strains. Studies have indicated that it can effectively inhibit the growth of fungi by interfering with their cellular processes, potentially through the inhibition of specific enzymes involved in cell wall synthesis .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. Several studies have reported that this compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to programmed cell death in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiazolidine ring structure allows for interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell proliferation and survival, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its anticancer effects .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound had an IC50 value ranging from 10 to 25 µg/mL against various bacterial strains, indicating potent antimicrobial activity .

- Anticancer Effects : In a recent study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), accompanied by increased apoptosis markers such as caspase activation .

- Urease Inhibition : Another study focused on urease inhibition, revealing that derivatives of this compound exhibited IC50 values between 1.47 and 9.27 µM, showcasing its potential as a therapeutic agent for conditions like kidney stones .

Summary Table of Biological Activities

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | 10 - 25 µg/mL |

| Antifungal | Inhibits growth of various fungal strains | Not specified |

| Anticancer | Induces apoptosis in cancer cells | IC50 = 15 µM |

| Urease Inhibition | Significant inhibition observed | 1.47 - 9.27 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.